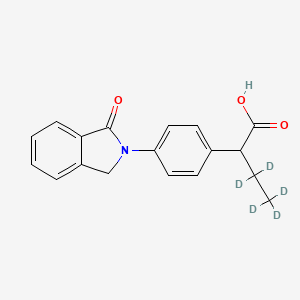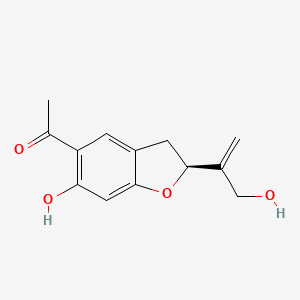
12-Hydroxy-2,3-dihydroeuparin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Hydroxy-2,3-dihydroeuparin is a natural product that can be isolated from the aerial parts of the plant Ophryosporus axilliflorus . This compound belongs to the phenol class and exhibits significant anti-inflammatory activity . Its molecular formula is C13H14O4, and it has a molecular weight of 234.25 g/mol .
Preparation Methods
12-Hydroxy-2,3-dihydroeuparin can be isolated from the aerial parts of Ophryosporus axilliflorus . The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The compound is then purified using techniques like high-performance liquid chromatography (HPLC) and characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
12-Hydroxy-2,3-dihydroeuparin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The hydroxyl groups in this compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, forming ethers or esters.
Scientific Research Applications
12-Hydroxy-2,3-dihydroeuparin has several scientific research applications:
Mechanism of Action
12-Hydroxy-2,3-dihydroeuparin exerts its effects primarily through its anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation . The molecular targets and pathways involved in its mechanism of action include the inhibition of nuclear factor-kappa B (NF-κB) and the suppression of cyclooxygenase-2 (COX-2) expression .
Comparison with Similar Compounds
12-Hydroxy-2,3-dihydroeuparin can be compared with other similar compounds, such as:
Eupatarone: Another benzofuran derivative isolated from Eupatorium sternbergianum.
2-Hydroxy-4,5-dimethoxybenzaldehyde: A phenolic compound with similar anti-inflammatory properties.
Spathulenol: A sesquiterpene with anti-inflammatory activity.
The uniqueness of this compound lies in its specific chemical structure and the potent anti-inflammatory activity it exhibits .
Properties
Molecular Formula |
C13H14O4 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-[(2S)-6-hydroxy-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone |
InChI |
InChI=1S/C13H14O4/c1-7(6-14)12-4-9-3-10(8(2)15)11(16)5-13(9)17-12/h3,5,12,14,16H,1,4,6H2,2H3/t12-/m0/s1 |
InChI Key |
KPJMESMRKLJVPB-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=O)C1=C(C=C2C(=C1)C[C@H](O2)C(=C)CO)O |
Canonical SMILES |
CC(=O)C1=C(C=C2C(=C1)CC(O2)C(=C)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



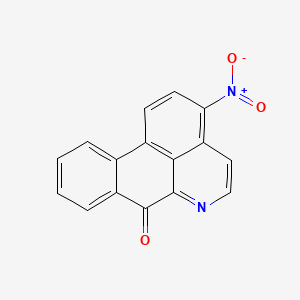



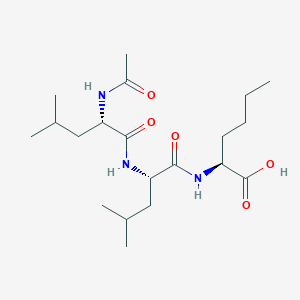


![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one](/img/structure/B12400362.png)
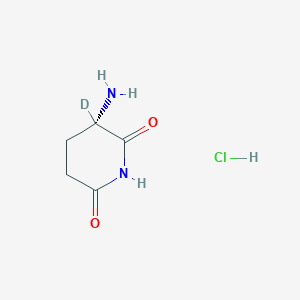
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400370.png)
